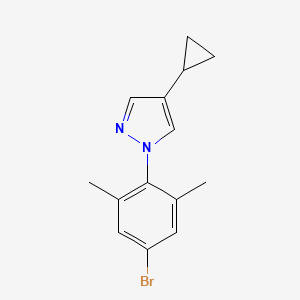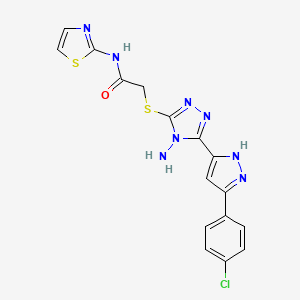
tert-Butyl phenoxymethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl phenoxymethyl carbonate is an organic compound with the chemical formula C12H16O3. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is known for its use in organic synthesis, particularly as a protecting group for amines and alcohols.
Vorbereitungsmethoden
tert-Butyl phenoxymethyl carbonate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired carbonate ester . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl phenoxymethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phenol and tert-butyl alcohol.
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Decomposition: Under thermal conditions, it can decompose to produce tert-butyl alcohol and phenol.
Common reagents used in these reactions include acids, bases, and nucleophiles like amines. The major products formed from these reactions are phenol, tert-butyl alcohol, and carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl phenoxymethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.
Chromatography: It is employed in the determination of octanol-water partition coefficients by microemulsion electrokinetic chromatography.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl phenoxymethyl carbonate primarily involves its role as a protecting group. It reacts with amines or alcohols to form stable carbamate or carbonate esters, protecting these functional groups from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine or alcohol .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl phenoxymethyl carbonate can be compared with other protecting groups such as:
tert-Butyl carbamate: Used for protecting amines.
Benzyl carbamate: Another protecting group for amines.
Methyl carbonate: Used for protecting alcohols.
The uniqueness of this compound lies in its ability to protect both amines and alcohols, offering versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
920967-23-3 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
tert-butyl phenoxymethyl carbonate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
TZCYARAYCBOFEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)

![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)
![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)




![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)

